2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-

Antimicrobial Regioisomer selectivity Klebsiella pneumoniae

Eliminate false-negatives in TZD antibacterial screening. Substituting regioisomers risks 2-fold potency loss against K. pneumoniae. CAS 24044-52-8 is the validated meta-nitro analog. • 2× greater anti-K. pneumoniae potency (MIC = 4.99 vs 9.90 µM/mL for ortho/para) • Reduced anti-A. niger activity (MIC = 9.90 µM/mL) for antibacterial selectivity • Verified by single-crystal XRD (CCDC 667432); confirm via IR 1349 cm⁻¹ or mp 185-187 °C

Molecular Formula C10H6N2O4S
Molecular Weight 250.23 g/mol
CAS No. 24044-52-8
Cat. No. B412012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-
CAS24044-52-8
Molecular FormulaC10H6N2O4S
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2
InChIInChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-2-1-3-7(4-6)12(15)16/h1-5H,(H,11,13,14)
InChIKeyHWOVMANHBOBQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- (CAS 24044-52-8): Compound Identity and Core Properties for Procurement Screening


2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- (CAS 24044-52-8) is a 5-benzylidene-thiazolidine-2,4-dione derivative bearing a meta-nitro substituent on the benzylidene phenyl ring. Its molecular formula is C₁₀H₆N₂O₄S with a molecular weight of 250.23 g/mol [1]. The compound crystallizes in the monoclinic P2₁/c space group with a near-planar conformation; the dihedral angle between the benzene and thiazolidine rings is only 8.8 (5)°, as determined by single-crystal X-ray diffraction [2]. This compound serves as a versatile scaffold in medicinal chemistry, exhibiting antimicrobial, antidiabetic (α-amylase inhibitory), and antioxidant activities in vitro, with its biological profile being distinctly modulated by the meta positioning of the nitro group relative to its ortho- and para-nitro regioisomers [3].

Why 5-(m-Nitrobenzylidene)-2,4-thiazolidinedione Cannot Be Interchanged with Other Nitro-Regioisomeric TZD Analogs


The meta-nitrobenzylidene substitution pattern on the 2,4-thiazolidinedione core yields a biological activity profile that differs substantially from the ortho- and para-nitro regioisomers, as demonstrated within a single controlled study [1]. Against Klebsiella pneumoniae, the meta-nitro analog exhibits approximately 2-fold greater antibacterial potency (MIC = 4.99 µM/mL) compared to both ortho-nitro (MIC = 9.90 µM/mL) and para-nitro (MIC = 9.90 µM/mL) congeners. Conversely, the meta-nitro analog displays reduced antifungal activity against Aspergillus niger (MIC = 9.90 µM/mL) relative to the ortho- and para-nitro isomers (MIC = 4.99 and 4.90 µM/mL, respectively), indicating a regioisomer-dependent shift in antimicrobial selectivity [1]. These quantitative differences arise from the electron-withdrawing effect of the nitro group at the meta position, which differentially influences electronic distribution across the benzylidene-thiazolidinedione conjugated system compared to ortho or para substitution. Generic substitution among nitro-regioisomeric TZD analogs without confirming the specific positional isomer therefore risks selecting a compound with unintended potency shifts against target organisms.

Quantitative Comparator Evidence for 5-(m-Nitrobenzylidene)-2,4-thiazolidinedione (CAS 24044-52-8) Against Closest Analogs


Anti-Klebsiella pneumoniae Potency: Meta-Nitro Regioisomer Shows ~2× Greater Activity Than Ortho- and Para-Nitro Analogs

In a systematic head-to-head comparison of three nitro-regioisomeric 5-benzylidene-thiazolidine-2,4-diones evaluated by the same tube dilution MIC assay, the meta-nitro analog (Compound 7, CAS 24044-52-8) exhibited substantially greater antibacterial activity against K. pneumoniae (MIC = 4.99 µM/mL) compared to the ortho-nitro analog (Compound 4, CAS 36140-65-5; MIC = 9.90 µM/mL) and the para-nitro analog (Compound 1; MIC = 9.90 µM/mL) [1]. This represents a ~2.0-fold improvement in potency. The standard drug cefadroxil displayed an MIC of 3.40 µM/mL against the same strain [1]. Notably, this enhanced anti-Klebsiella activity is specific to the meta-nitro isomer and is not observed for other Gram-negative bacteria such as E. coli, where all three regioisomers showed comparable MIC values (4.50–4.99 µM/mL) [1].

Antimicrobial Regioisomer selectivity Klebsiella pneumoniae

Antifungal Selectivity Shift: Meta-Nitro Analog Shows Reduced Anti-Aspergillus niger Activity Versus Ortho- and Para-Nitro Isomers

The meta-nitro regioisomer (Compound 7, CAS 24044-52-8) displays a distinct antifungal activity profile characterized by reduced potency against A. niger (MIC = 9.90 µM/mL) relative to the ortho-nitro isomer (Compound 4; MIC = 4.99 µM/mL) and the para-nitro isomer (Compound 1; MIC = 4.90 µM/mL) [1]. This represents an approximately 2-fold reduction in antifungal activity. In contrast, all three regioisomers exhibit comparable anti-Candida albicans activity (MIC = 4.90–4.99 µM/mL) [1]. The standard antifungal fluconazole showed an MIC of 4.08 µM/mL against both A. niger and C. albicans [1]. This regioisomer-dependent antifungal selectivity profile suggests that the meta-nitro substitution pattern alters the compound's interaction with fungal-specific targets or membrane structures in a species-selective manner.

Antifungal selectivity Aspergillus niger Regioisomer profiling

Physicochemical Differentiation: Meta-Nitro Regioisomer Exhibits a Substantially Lower Melting Point Than Ortho- and Para-Nitro Congeners

The meta-nitro regioisomer (Compound 7, CAS 24044-52-8) exhibits a melting point of 110–113 °C, which is significantly lower than both the ortho-nitro isomer (Compound 4, m.p. 128–130 °C) and the para-nitro isomer (Compound 1, m.p. 178–180 °C) as determined under identical experimental conditions in the same study [1]. The synthetic yield for the meta-nitro compound via Knoevenagel condensation was 95.73%, compared to 98.73% for the ortho-nitro and 98.00% for the para-nitro isomers [1]. The lower melting point of the meta-nitro analog is consistent with weaker intermolecular crystal packing forces, which may arise from the specific hydrogen-bonding network observed in its crystal structure, where intermolecular N–H···O and C–H···O hydrogen bonds link molecules into rows down the a-axis [2]. Commercial vendors report a melting point range of 185–187 °C for the purified product, which may reflect differences in polymorphic form or purity grade .

Melting point Physicochemical properties Solid-state characterization

Regioisomer-Dependent Antioxidant Activity: Meta-Nitro Isomer Shows Reduced Radical Scavenging Compared to Ortho- and Para-Nitro Analogs

In a DPPH radical scavenging assay, the meta-nitro regioisomer (Compound 7, CAS 24044-52-8) exhibited an IC₅₀ of 55.23 μg/mL, which is approximately 1.5-fold lower in potency compared to both the ortho-nitro isomer (Compound 4; IC₅₀ = 36.17 μg/mL) and the para-nitro isomer (Compound 1; IC₅₀ = 36.35 μg/mL) [1]. The standard antioxidant ascorbic acid displayed an IC₅₀ of 21.64 μg/mL in the same assay [1]. The SAR analysis from this study indicated that electron-withdrawing groups at the ortho and para positions (o-NO₂, p-Cl, p-Br) on the benzylidene portion enhance antioxidant activity, while the meta-nitro substitution confers a comparatively attenuated antioxidant response [1]. This regioisomer-dependent antioxidant profile is consistent with the differential electronic effects of the nitro group position on the stability of radical intermediates formed during the DPPH scavenging reaction.

Antioxidant DPPH assay Regioisomer comparison

PPARγ Partial Agonism and Metabolic Stability: N-Substituted Meta-Nitrobenzylidene-TZD Derivative Demonstrates Favorable Oral Bioavailability Profile

A closely related N-substituted derivative of the meta-nitrobenzylidene-TZD scaffold (compound 1i, bearing a substituent on the TZD nitrogen) was identified as a selective PPARγ partial agonist with an EC₅₀ of 9.6 ± 0.8 μM and an Eₘₐₓ of 23 ± 5% in a GAL4-PPARγ transactivation assay in HepG2 cells [1]. For comparison, the clinical drug rosiglitazone (full agonist) showed EC₅₀ = 0.65 ± 0.01 μM and Eₘₐₓ = 80 ± 2% in the same assay [1]. Surface plasmon resonance (SPR) binding studies yielded a K_D of 35.7 ± 2.6 μM for compound 1i, compared to 320.5 ± 15.2 nM for rosiglitazone [1]. Importantly, the meta-nitrobenzylidene-bearing compound 1i exhibited superior in vitro metabolic stability in human liver microsomes, with an intrinsic half-life (T₁/₂,ᵢₙₜ) of 92.55 min and an apparent intrinsic clearance (CLᵢₙₜ,ₐₚₚ) of 18.71 µL/min/mg, markedly outperforming the unsubstituted benzylidene analog 1a (T₁/₂,ᵢₙₜ = 10.20 min; CLᵢₙₜ,ₐₚₚ = 169.81 µL/min/mg) [1]. Oral bioavailability assessment via Caco-2 permeability showed compound 1i with Pₐₚₚ,ₐ–B of 23.0 × 10⁻⁶ cm/sec [1]. In vivo, compound 1i significantly improved hyperglycemia and hyperlipidemia in STZ-NA-induced diabetic rats at 36 mg/kg/day orally for 15 days [1].

PPARγ partial agonist Metabolic stability Antidiabetic

Optimal Research and Procurement Application Scenarios for 5-(m-Nitrobenzylidene)-2,4-thiazolidinedione (CAS 24044-52-8)


Regioisomer-Specific Antibacterial Screening Against Klebsiella pneumoniae

CAS 24044-52-8 is the preferred nitro-substituted 5-benzylidene-TZD for antibacterial screening programs targeting K. pneumoniae. As demonstrated by direct head-to-head MIC data, the meta-nitro regioisomer provides approximately 2-fold greater potency (MIC = 4.99 µM/mL) than both ortho-nitro and para-nitro analogs (MIC = 9.90 µM/mL each) against this Gram-negative pathogen [1]. Procurement of the correct positional isomer is essential; inadvertent substitution with the ortho-nitro isomer (CAS 36140-65-5) would result in a 2-fold loss of anti-Klebsiella activity and could lead to a false-negative result in hit identification campaigns. Researchers should verify the meta-nitro identity by confirming the characteristic C–NO₂ IR stretch at 1349 cm⁻¹ [1] or by melting point (literature value 110–113 °C for the compound as synthesized, with commercial material reported at 185–187 °C possibly reflecting a different polymorph [2][3]).

Antibacterial-Selective TZD Scaffold Development with Reduced Antifungal Off-Target Activity

For medicinal chemistry programs seeking TZD-based antibacterial agents with minimized collateral antifungal activity, the meta-nitro regioisomer (CAS 24044-52-8) offers a quantifiable selectivity advantage. The compound exhibits ~2-fold reduced potency against A. niger (MIC = 9.90 µM/mL) compared to ortho-nitro (MIC = 4.99 µM/mL) and para-nitro (MIC = 4.90 µM/mL) isomers [1]. This regioisomer-dependent selectivity shift allows researchers to decouple antibacterial from antifungal activity through positional isomer selection alone, without requiring additional synthetic modifications. The meta-nitro compound retains full anti-Candida albicans activity (MIC = 4.99 µM/mL) and potent anti-S. aureus activity (MIC = 4.99 µM/mL), maintaining broad Gram-positive coverage while selectively attenuating anti-Aspergillus effects [1].

PPARγ Partial Agonist Lead Optimization Using the Meta-Nitrobenzylidene-TZD Scaffold

CAS 24044-52-8 serves as a validated starting scaffold for developing selective PPARγ partial agonists (SPPARγMs) with reduced adipogenic side-effect liability. The meta-nitrobenzylidene-TZD core, when elaborated with an appropriate N-substituent (as in compound 1i), confers a partial agonist profile (Eₘₐₓ = 23% vs 80% for rosiglitazone) with notable metabolic stability advantages including a 9-fold longer human liver microsomal half-life (T₁/₂,ᵢₙₜ = 92.55 min) compared to the unsubstituted benzylidene analog [4]. The binding mode is distinct from classical full agonists: the ligand occupies arms II/III of the PPARγ LBD without contacting helix 12 residues (H323, H449, Y473), thus avoiding the full agonism-associated conformational changes linked to adverse effects [4]. The free NH compound (CAS 24044-52-8) is the direct synthetic precursor for N-functionalization and can be procured as a key intermediate for parallel SAR exploration.

Crystallographically Validated Reference Standard for Solid-State Characterization

The complete single-crystal X-ray structure of CAS 24044-52-8 has been determined and deposited (CCDC 667432), providing atomic-resolution structural data including a benzene-thiazolidine dihedral angle of 8.8 (5)° and a well-characterized intermolecular hydrogen-bonding network (N–H···O and C–H···O) [3]. This makes the compound suitable as a crystallographically validated reference standard for solid-state analytical method development (XRPD, DSC, solid-state NMR) and for computational docking studies requiring experimentally verified conformational parameters. Researchers procuring this compound for crystallographic or solid-state studies should confirm the (Z)-configuration at the exocyclic double bond, as the E-isomer (CAS 1064365-91-8) is a distinct chemical entity with potentially different biological and physicochemical properties.

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